molecular formula C15H15N3O B6458067 1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one CAS No. 2549003-00-9

1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one

Cat. No.: B6458067
CAS No.: 2549003-00-9
M. Wt: 253.30 g/mol
InChI Key: UWOUYXZPTALBFD-UHFFFAOYSA-N
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Description

1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a cyclopropylamino group and a phenyl ring, making it a unique structure with promising applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a halogenated pyrimidine derivative.

    Coupling with Phenyl Ring: The final step involves coupling the substituted pyrimidine with a phenyl ring through a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyrimidine derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and have been studied for their biological activities.

    Pyrazolo[1,5-a]pyrimidines: Another class of compounds with a pyrimidine ring, known for their medicinal properties.

Uniqueness

1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

1-[2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10(19)13-4-2-3-5-14(13)11-8-16-15(17-9-11)18-12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOUYXZPTALBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CN=C(N=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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